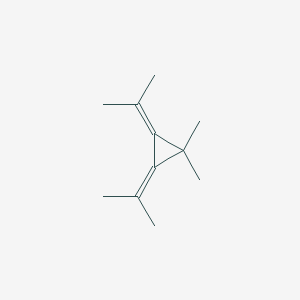
1,1-Dimethyl-2,3-di(propan-2-ylidene)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-2,3-di(propan-2-ylidene)cyclopropane, commonly known as DMDPC, is a cyclopropane derivative that has recently gained attention as a potential tool for scientific research. DMDPC is a non-competitive NMDA receptor antagonist, which means that it can block the activity of certain receptors in the brain. This property makes DMDPC an attractive option for studying the role of NMDA receptors in various physiological and pathological processes.
Mecanismo De Acción
DMDPC acts as a non-competitive antagonist of NMDA receptors, which are involved in the regulation of synaptic plasticity and learning and memory. By blocking the activity of these receptors, DMDPC can alter the function of neural circuits and potentially influence various physiological processes.
Efectos Bioquímicos Y Fisiológicos
DMDPC has been shown to have a range of effects on the brain and body, including reducing pain perception, decreasing anxiety, and impairing learning and memory. These effects are thought to be related to the drug's ability to block NMDA receptors and alter neural activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMDPC in laboratory experiments is that it is a relatively specific and potent NMDA receptor antagonist, which can allow researchers to selectively target these receptors. However, DMDPC also has limitations, including its potential toxicity and the fact that it may have off-target effects on other receptors or systems.
Direcciones Futuras
There are several potential future directions for research on DMDPC and its effects on NMDA receptors. One area of interest is the drug's potential use in treating addiction and other psychiatric disorders. Additionally, further studies are needed to better understand the mechanisms of action of DMDPC and its potential side effects. Finally, there is a need for more research on the use of DMDPC in animal models to better understand its effects in vivo.
Métodos De Síntesis
The synthesis of DMDPC involves several steps, starting with the reaction of 2,3-dibromopropene with diisopropylamine to form a cyclic imine. This intermediate is then reduced with lithium aluminum hydride to yield the desired product, DMDPC. The overall process is relatively simple and can be performed on a small scale in a laboratory setting.
Aplicaciones Científicas De Investigación
DMDPC has been used in several studies to investigate the role of NMDA receptors in various processes, including learning and memory, pain perception, and addiction. One study found that DMDPC could reduce the development of tolerance to opioid drugs, suggesting that NMDA receptors may play a role in the development of opioid addiction.
Propiedades
Número CAS |
1781-49-3 |
|---|---|
Nombre del producto |
1,1-Dimethyl-2,3-di(propan-2-ylidene)cyclopropane |
Fórmula molecular |
C11H18 |
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
1,1-dimethyl-2,3-di(propan-2-ylidene)cyclopropane |
InChI |
InChI=1S/C11H18/c1-7(2)9-10(8(3)4)11(9,5)6/h1-6H3 |
Clave InChI |
OUVVCPGFEIBUCG-UHFFFAOYSA-N |
SMILES |
CC(=C1C(=C(C)C)C1(C)C)C |
SMILES canónico |
CC(=C1C(=C(C)C)C1(C)C)C |
Sinónimos |
1,2-Diisopropylidene-3,3-dimethylcyclopropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



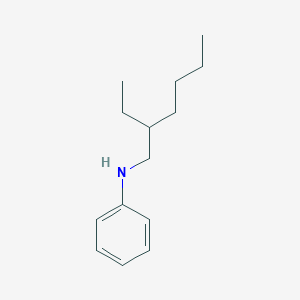
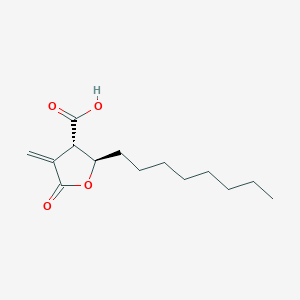
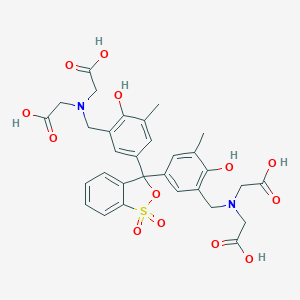
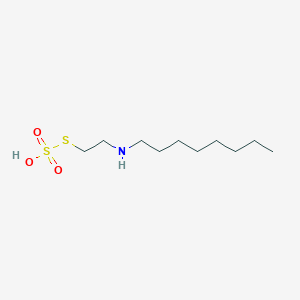
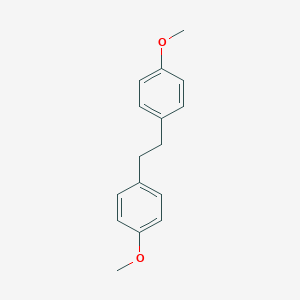
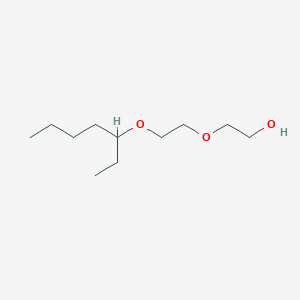
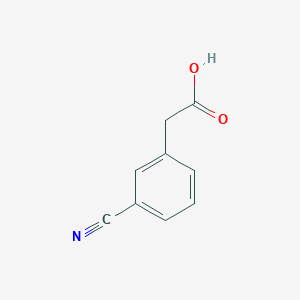
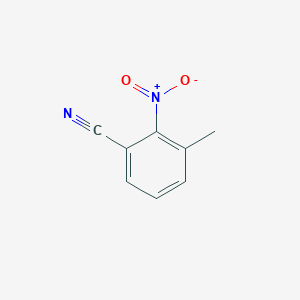
![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)
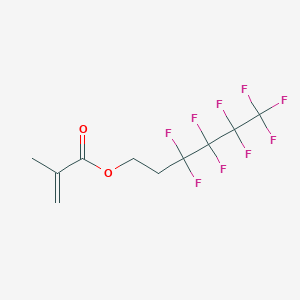
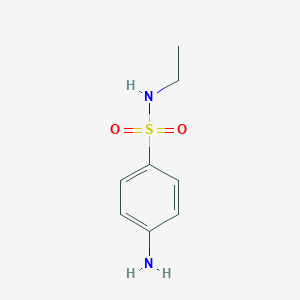
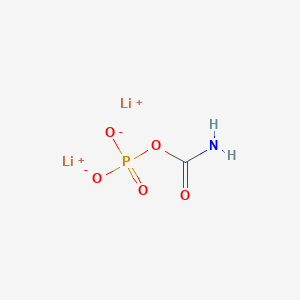
![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
![2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene](/img/structure/B167925.png)